molecular formula C11H9FN2O3S2 B5524978 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

Cat. No. B5524978
M. Wt: 300.3 g/mol
InChI Key: OPFZPGXJFPCMGX-UHFFFAOYSA-N
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Description

Sulfonamides, including compounds structurally similar to 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide, have a broad spectrum of applications ranging from antibacterial agents to anticancer and antitumor agents. Their chemical structure enables diverse biological activities, which have been the subject of extensive studies (Carta, Scozzafava, & Supuran, 2012).

Synthesis Analysis

Recent advancements in the synthesis of sulfur-containing compounds, including those related to thiophene and sulfonamide functionalities, have shown significant progress. These methodologies have been crucial for developing various compounds with potential therapeutic applications (Zhang, Li, Yang, Zhou, & Shu, 2023).

Molecular Structure Analysis

The molecular structure of sulfonamides plays a critical role in their biological activity. Structural modifications, such as the introduction of fluorine atoms or thiophene rings, have been explored to enhance their therapeutic potential and selectivity (Famiglini & Silvestri, 2018).

Chemical Reactions and Properties

Sulfonamides, including compounds with the 4-fluorophenylsulfonyl moiety, undergo various chemical reactions that are essential for their biological activities. These reactions include interactions with enzymes and receptors, affecting their pharmacological profile (Gulcin & Taslimi, 2018).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their formulation and delivery as therapeutic agents (Grygorenko, Biitseva, & Zhersh, 2018).

Chemical Properties Analysis

The chemical properties of sulfonamides, including reactivity, pKa, and the presence of functional groups, dictate their interaction with biological targets. These interactions are pivotal for their mechanism of action and therapeutic efficacy (Rathore, Kumar, Prakash, Vivekanand, Saxena, Kasana, & Singh, 2021).

Scientific Research Applications

Anticancer Applications

Research on derivatives of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide has demonstrated significant potential in anticancer therapy. For instance, compounds containing the phenylaminosulfanyl moiety were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds have shown potent cytotoxic activity, with some inducing apoptosis and arresting the cell cycle at the G1 phase, suggesting their efficacy as anticancer agents (Ravichandiran et al., 2019).

Anticonvulsant Applications

Another study focused on the anticonvulsant activities of sulfonamides derivatives, highlighting a specific compound that effectively increased cerebral blood flow without causing significant diuresis, which is crucial for treating convulsive disorders (Barnish et al., 1981).

Material Science Applications

In the realm of material science, such compounds have contributed to the development of new polyimides with promising applications in electronics and fuel cells. For example, novel sulfonated polyimides derived from diamine monomers containing sulfone and ether units demonstrated good solubility in organic solvents and showed moderate glass transition temperatures, indicating their utility in high-performance materials (Liaw et al., 1999). Additionally, sulfonated diamine monomers have been synthesized for use in fuel cell applications, showing good proton conductivities and suggesting their potential in improving fuel cell efficiency (Guo et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not known. It’s important to note that the mechanism of action would depend on the biological system in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

4-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S2/c12-7-1-3-8(4-2-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFZPGXJFPCMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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